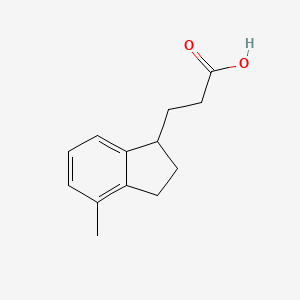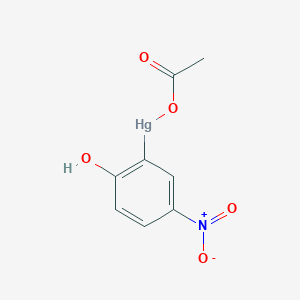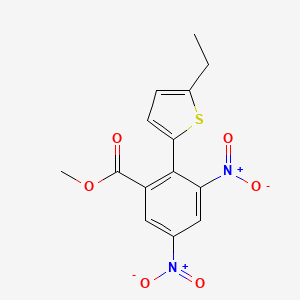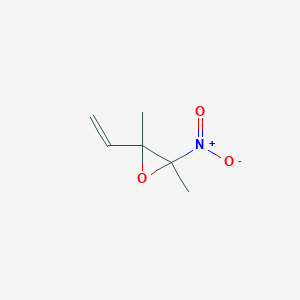![molecular formula C18H21N3O B14512135 2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol CAS No. 63406-52-0](/img/structure/B14512135.png)
2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol can be achieved through several synthetic routes. One common method involves the chemoselective reduction of nitrile groups in the presence of amide and aryl halide functionalities. This reduction can be carried out using RANEY® Nickel catalyst with molecular hydrogen or under transfer hydrogenation conditions . Another approach involves the use of Grignard reagents for the synthesis of tertiary phosphines, which can then be further reacted to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The key steps include the reduction of nitrile groups and the use of Grignard reagents, which are scalable and can be performed at gram scale .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using catalytic HBr and DMSO, followed by imidazole condensation with aldehydes.
Reduction: Reduction of nitrile groups to amines using RANEY® Nickel catalyst.
Substitution: The compound can undergo substitution reactions with aryl halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Catalytic HBr and DMSO.
Reduction: RANEY® Nickel catalyst with molecular hydrogen or transfer hydrogenation conditions.
Substitution: Grignard reagents and aryl halides.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound, known for its broad range of chemical and biological properties.
Histidine: An amino acid containing an imidazole ring, important in protein structure and function.
Metronidazole: An antimicrobial agent containing an imidazole ring, used to treat bacterial and protozoal infections.
Uniqueness
2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its diphenylmethyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and exert its effects .
Properties
CAS No. |
63406-52-0 |
|---|---|
Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-[2-(benzhydrylamino)-4,5-dihydroimidazol-1-yl]ethanol |
InChI |
InChI=1S/C18H21N3O/c22-14-13-21-12-11-19-18(21)20-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,22H,11-14H2,(H,19,20) |
InChI Key |
PQAXMOHFEINLHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N1)NC(C2=CC=CC=C2)C3=CC=CC=C3)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate](/img/structure/B14512053.png)
![Benzene, 1,1',1''-[(methylthio)methylidyne]tris-](/img/structure/B14512057.png)


![11-Chlorobicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14512077.png)
![{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate](/img/structure/B14512092.png)





![2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512140.png)

